3,5-Dihydroxy-2-naphthoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dihydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-9-3-1-2-6-4-8(11(14)15)10(13)5-7(6)9/h1-5,12-13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELLAPKUWRTITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00237470 | |
| Record name | 3,5-Dihydroxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-35-0 | |
| Record name | 3,5-Dihydroxy-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydroxy-2-naphthoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxy-2-naphthoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dihydroxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dihydroxy-2-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Dihydroxy-2-naphthoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCB7DWP5NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of 3,5-Dihydroxy-2-naphthoic Acid: A Technical Guide
Introduction
3,5-Dihydroxy-2-naphthoic acid is a polycyclic aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structure, featuring both hydroxyl and carboxyl functional groups, makes it an interesting building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of a proposed synthesis pathway for this compound, its underlying reaction mechanism, a detailed experimental protocol, and representative quantitative data. Due to the limited availability of direct synthetic procedures in the published literature for this specific isomer, this guide proposes a plausible route based on the well-established Kolbe-Schmitt reaction, a cornerstone in the synthesis of aromatic hydroxy acids.
Proposed Synthesis Pathway
The most logical and chemically sound approach to the synthesis of this compound is through the carboxylation of a suitable dihydroxynaphthalene precursor. Based on the substitution pattern of the target molecule, 2,7-dihydroxynaphthalene is the most appropriate starting material. The introduction of the carboxylic acid group at the 2-position can be achieved via the Kolbe-Schmitt reaction. This reaction involves the treatment of a phenoxide (or in this case, a naphthoxide) with carbon dioxide under elevated temperature and pressure.
The regioselectivity of the Kolbe-Schmitt reaction on the naphthalene (B1677914) ring is highly sensitive to the reaction conditions, including the choice of the alkali metal cation, temperature, and pressure.[1] To favor carboxylation at the desired C-2 position, which is ortho to a hydroxyl group, specific conditions must be carefully selected.
References
3,5-Dihydroxy-2-naphthoic acid CAS number 89-35-0 properties
An In-depth Technical Guide to 3,5-Dihydroxy-2-naphthoic Acid (CAS 89-35-0)
Introduction
This compound (CAS number 89-35-0), also known as 3,5-dihydroxynaphthalene-2-carboxylic acid, is a polycyclic aromatic organic compound. Its structure, featuring a naphthalene (B1677914) core substituted with two hydroxyl groups and a carboxylic acid group, makes it a valuable molecule in various scientific domains. This document provides a comprehensive overview of its physicochemical properties, biological activities, relevant experimental protocols, and safety information, tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties and Identifiers
The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in experimental settings.
Quantitative Physicochemical Data
| Property | Value | Citations |
| Molecular Formula | C₁₁H₈O₄ | [1][2][3] |
| Molecular Weight | 204.18 g/mol | [1][2] |
| Melting Point | 275 - 280 °C | [1][4] |
| Boiling Point | 442.2 °C at 760 mmHg | [1][5] |
| Flash Point | 235.3 °C | [1][5] |
| pKa (Predicted) | 2.95 ± 0.30 | [6] |
| Solubility | Soluble in DMSO; slightly soluble in Methanol. | [6][7] |
| Exact Mass | 204.0423 u | [7] |
Compound Identifiers
| Identifier | Value | Citations |
| CAS Number | 89-35-0 | [1] |
| EC Number | 201-900-8 | [1] |
| PubChem CID | 66637 | [8] |
| MDL Number | MFCD00003982 | |
| Beilstein/REAXYS | 3287771 | |
| InChI Key | YELLAPKUWRTITI-UHFFFAOYSA-N | [9] |
| SMILES | OC(=O)c1cc2cccc(O)c2cc1O |
Biological and Pharmacological Activities
This compound has been identified as a modulator of several biological targets, making it a compound of interest in pharmacology and drug discovery.
-
NMDA Receptor Inhibitor : It functions as a negative or positive allosteric modulator of NMDA receptors, which are crucial for regulating functions within the central nervous system.[4][7]
-
Antibabesial Drug Lead Compound : A molecular docking study identified this compound as a novel lead compound for designing drugs against Babesia, a malaria-like parasite.[7] Enzyme activity inhibition experiments demonstrated that it inhibits the parasite's lactate (B86563) dehydrogenase (LDH) with 5,000-fold selectivity over human LDH.[7]
-
Protein Tyrosine Phosphatase Inhibitor : The molecule is also recognized as a protein tyrosine phosphatase inhibitor, an activity attributed to the benzofuran-like moiety in its substructure.[4]
-
Biocatalysis Substrate : It is used in the biocatalytic synthesis of other dihydroxynaphthoic acids.[7] For example, recombinant E. coli strains expressing Cytochrome P450 CYP199A2 can efficiently catalyze the regioselective oxidation of related hydroxy-2-naphthoic acids.[7]
-
Antibacterial Properties : The compound has been shown to inhibit the growth of bacteria, including gram-negative organisms like Escherichia coli and Pseudomonas aeruginosa.[10]
Experimental Protocols & Methodologies
Detailed methodologies are essential for the replication and advancement of scientific research. Below are protocols derived from documented applications of this compound.
Protocol 1: Analysis by Reverse Phase HPLC
This method is suitable for the analysis and separation of this compound.[11]
-
Column Selection : Use a reverse-phase C18 HPLC column. For faster UPLC applications, columns with 3 µm particles are available.[11]
-
Mobile Phase Preparation : Prepare a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, acidified with phosphoric acid.[11] For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[11]
-
Sample Preparation : Dissolve the this compound standard or sample in a suitable solvent, such as DMSO or the mobile phase.[7]
-
HPLC System Configuration :
-
Set an appropriate flow rate for the column dimensions.
-
Use a UV detector set to a wavelength suitable for detecting the naphthalene chromophore.
-
-
Injection and Data Acquisition : Inject the sample onto the column and record the chromatogram.
-
Analysis : The compound is separated based on its retention time. This method is scalable for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[11]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scbt.com [scbt.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | 89-35-0 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. This compound CAS#: 89-35-0 [chemicalbook.com]
- 7. Buy this compound | 89-35-0 | >98% [smolecule.com]
- 8. This compound | C11H8O4 | CID 66637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound(89-35-0) MS [m.chemicalbook.com]
- 10. This compound | 89-35-0 | FD76223 [biosynth.com]
- 11. This compound | SIELC Technologies [sielc.com]
3,5-Dihydroxy-2-naphthoic acid mechanism of action as an enzyme inhibitor
Abstract
This technical guide provides an in-depth overview of the mechanism of action of 3,5-dihydroxy-2-naphthoic acid (DHNA) as an enzyme inhibitor. The primary focus is on its role as a selective inhibitor of Babesia microti lactate (B86563) dehydrogenase (BmLDH), a key enzyme in the parasite's metabolism.[1][2][3][4][5] Additionally, this guide explores the compound's activity as an agonist of the Aryl Hydrocarbon Receptor (AhR), inducing the expression of downstream genes.[6] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Inhibition of Babesia microti Lactate Dehydrogenase (BmLDH)
This compound has been identified as a potent and selective inhibitor of lactate dehydrogenase from the parasite Babesia microti (BmLDH).[1][2] This parasite is a primary cause of human babesiosis, and BmLDH is considered a crucial drug target due to the parasite's reliance on anaerobic metabolism.[1][2][3][5] DHNA was identified through molecular docking studies as a structural analog of gossypol, a known LDH inhibitor.[1][4] The inhibitory action of DHNA demonstrates significant selectivity for the parasitic enzyme over human LDH, suggesting a favorable therapeutic window.[1][2]
Quantitative Inhibitory Data
The inhibitory activity and binding kinetics of this compound against BmLDH have been characterized using enzyme activity assays and surface plasmon resonance (SPR). The key quantitative metrics are summarized in the table below.
| Parameter | Target | Value | Method |
| IC50 | Recombinant BmLDH | 30.19 ± 8.49 µM | Enzyme Inhibition Assay |
| IC50 | B. microti (in vitro growth) | 85.65 ± 7.23 µM | In vitro culture |
| KD | Recombinant BmLDH | 3.766 x 10-5 M | Surface Plasmon Resonance (SPR) |
| Selectivity | BmLDH vs. Human LDH | ~5,000-fold | Enzyme Inhibition Assay |
| Selectivity Index (SI) | B. microti vs. Vero cells | 22.1 | In vitro cytotoxicity assay |
Table 1: Summary of quantitative data for the inhibitory action of this compound.[1][2][3][4]
Experimental Protocols
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant BmLDH.
-
Materials:
-
Recombinant BmLDH, purified.
-
This compound (DHNA), dissolved in DMSO to create a stock solution (e.g., 100 mM).
-
Reaction buffer (specific composition should be optimized, but typically contains a buffering agent like Tris-HCl at a physiological pH).
-
Substrates for the coupled reaction (e.g., lactate and NAD+).
-
A coupling enzyme and its substrate to produce a colorimetric or fluorescent signal.
-
96-well microtiter plates.
-
Spectrophotometer capable of reading absorbance at the desired wavelength (e.g., 450 nm).[1][3][4]
-
-
Procedure:
-
Prepare serial dilutions of DHNA in the reaction buffer. A typical concentration range would be from 0 µM to 500 µM.[1][3][4]
-
In a 96-well plate, add a constant amount of recombinant BmLDH to each well.
-
Add the different concentrations of DHNA to the respective wells. Include a control with no inhibitor.
-
Initiate the enzymatic reaction by adding the substrates.
-
Measure the absorbance at specified time intervals (e.g., initial and after 5 minutes) at the appropriate wavelength (e.g., 450 nm).[1][3][4]
-
Calculate the percentage of inhibition for each DHNA concentration relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
SPR is utilized to measure the binding affinity (KD) and kinetic parameters (association and dissociation rates) between DHNA and BmLDH.
-
Materials:
-
Procedure:
-
Immobilize the recombinant BmLDH onto the sensor chip.
-
Flow the running buffer over the chip surface to establish a stable baseline.
-
Inject the different concentrations of DHNA over the sensor surface for a defined period to monitor the association phase.
-
Switch back to the running buffer to monitor the dissociation phase.
-
After each cycle, regenerate the sensor chip surface.
-
The resulting sensorgrams are analyzed using the instrument's software to calculate the association constant (ka), dissociation constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for characterizing the inhibitory effect of this compound on BmLDH.
Caption: Workflow for BmLDH Inhibition Analysis.
Modulation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Beyond its role as an enzyme inhibitor, this compound has been shown to act as an agonist for the Aryl Hydrocarbon Receptor (AhR).[6] The AhR is a ligand-activated transcription factor involved in regulating genes that encode for drug-metabolizing enzymes, such as cytochrome P450 family members CYP1A1 and CYP1B1.[6]
Upon binding of DHNA to the cytosolic AhR, the receptor translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter region of target genes. This binding initiates the transcription of these genes. Studies have shown that DHNA induces the expression of CYP1A1 and CYP1B1 mRNA in both mouse and human colon cells.[6]
Visualizing the AhR Signaling Pathway
The diagram below outlines the signaling cascade initiated by this compound through the Aryl Hydrocarbon Receptor.
Caption: DHNA-mediated AhR Signaling Pathway.
Other Potential Enzyme Targets
Some literature suggests that this compound may also act as an inhibitor of NMDA receptors and protein tyrosine phosphatases.[7] However, at the time of this guide's publication, detailed quantitative data and specific experimental protocols for these potential activities are not well-documented in peer-reviewed literature. Further research is required to validate and characterize these potential mechanisms of action.
Conclusion
This compound is a well-characterized inhibitor of Babesia microti lactate dehydrogenase, demonstrating high selectivity over the human isoform. This makes it a promising lead compound for the development of new anti-parasitic drugs.[1][2][5] Its mechanism of action is further complicated by its ability to activate the Aryl Hydrocarbon Receptor signaling pathway.[6] This dual activity should be taken into account in any drug development program. Future research should aim to further elucidate its mode of inhibition on BmLDH and explore its potential effects on other enzyme systems.
References
- 1. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]
- 2. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 89-35-0 [chemicalbook.com]
3,5-Dihydroxy-2-naphthoic Acid: A Promising Lead Compound in Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
3,5-Dihydroxy-2-naphthoic acid (DHNA) is a naphthalene-based organic compound that has emerged as a significant lead compound in the field of drug discovery. Its versatile structure allows it to interact with various biological targets, demonstrating a range of activities that position it as a candidate for therapeutic development against parasitic diseases and potentially other conditions. This technical guide provides a comprehensive overview of the current knowledge on DHNA, focusing on its quantitative biological data, detailed experimental protocols for its evaluation, and visualization of its known mechanisms and experimental workflows.
Biological Activities and Therapeutic Potential
The primary and most well-documented therapeutic potential of this compound lies in its activity as an inhibitor of Babesia microti lactate (B86563) dehydrogenase (BmLDH). Babesia microti is an apicomplexan parasite responsible for human babesiosis, an emerging and potentially life-threatening infectious disease. The parasite heavily relies on anaerobic glycolysis for its energy supply, making its lactate dehydrogenase a crucial enzyme for survival and a prime target for drug development.[1][2][3] DHNA has been identified as a highly selective inhibitor of BmLDH over the human LDH isoform, highlighting its potential as a specific anti-babesial drug lead.[1][2]
Beyond its anti-parasitic activity, DHNA has been reported to exhibit other biological effects, including:
-
NMDA Receptor Inhibition: It is described as a negative or positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, which are central to central nervous system functions.[4]
-
Protein Tyrosine Phosphatase Inhibition: The benzofuran-like moiety within its structure suggests potential as a protein tyrosine phosphatase inhibitor.[4]
-
Aryl Hydrocarbon Receptor (AhR) Modulation: Studies have shown that DHNA can act as an agonist or antagonist of the Aryl Hydrocarbon Receptor, a ligand-activated transcription factor involved in regulating genes for xenobiotic metabolism and immune responses.[3][5]
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound from published studies.
| Target | Parameter | Value | Selectivity | Reference |
| Babesia microti Lactate Dehydrogenase (rBmLDH) | IC₅₀ | Modest Inhibitory Activity | ~5,000-fold over human LDH | [1][2] |
| Babesia microti (in vitro growth) | IC₅₀ | 85.65 ± 7.23 μM | - | [1][6] |
| Vero Cells (cytotoxicity) | IC₅₀ | > 1.89 mM | Selectivity Index (SI) = 22.1 | [1][2] |
Table 1: Inhibitory and Cytotoxic Activity of this compound.
| Target | Parameter | Value | Reference |
| Babesia microti Lactate Dehydrogenase (BmLDH) | K_D | 3.766 x 10⁻⁵ M | [1][2][6] |
Table 2: Binding Affinity of this compound.
Signaling Pathways and Mechanisms of Action
Inhibition of Babesia microti Lactate Dehydrogenase (BmLDH)
The primary mechanism of action for the anti-babesial activity of DHNA is the inhibition of BmLDH. This enzyme is critical for the parasite's energy metabolism. By inhibiting BmLDH, DHNA disrupts the regeneration of NAD+ from NADH, which is essential for maintaining the glycolytic flux and ATP production. This ultimately leads to the parasite's death.[3]
Caption: Metabolic pathway of BmLDH and the inhibitory action of DHNA.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
DHNA has been shown to modulate the Aryl Hydrocarbon Receptor (AhR) signaling pathway. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the complex translocates to the nucleus, where AhR dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes, such as those encoding cytochrome P450 enzymes (e.g., CYP1A1).[1][2]
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments cited in the evaluation of this compound.
Lactate Dehydrogenase (LDH) Enzyme Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of LDH.
-
Principle: The assay measures the change in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+ during the conversion of pyruvate to lactate by LDH.
-
Reagents and Materials:
-
Recombinant BmLDH and human LDH
-
NADH
-
Sodium pyruvate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of DHNA in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADH solution, and the DHNA dilutions.
-
Add the LDH enzyme solution to each well to initiate the reaction.
-
Immediately add the sodium pyruvate solution to start the enzymatic reaction.
-
Measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
Calculate the percentage of inhibition for each DHNA concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the DHNA concentration and fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinity and kinetics between DHNA and its target protein.
-
Principle: SPR detects changes in the refractive index on the surface of a sensor chip as the analyte (DHNA) binds to the immobilized ligand (BmLDH).
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Recombinant BmLDH
-
This compound
-
Amine coupling kit (EDC, NHS)
-
-
Procedure:
-
Immobilize the recombinant BmLDH onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of DHNA in the running buffer.
-
Inject the different concentrations of DHNA over the sensor chip surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by recording the SPR signal (response units, RU).
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
Analyze the resulting sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K_D).
-
In Vitro Growth Inhibition Assay of Babesia microti
This assay assesses the ability of DHNA to inhibit the growth of the parasite in an in vitro culture system.
-
Principle: The parasite's growth is monitored by measuring parasitemia (the percentage of infected red blood cells) in culture over time in the presence of the test compound.
-
Reagents and Materials:
-
Babesia microti-infected red blood cells
-
Uninfected red blood cells
-
Culture medium (e.g., M199) supplemented with serum
-
This compound
-
96-well culture plate
-
Incubator (37°C, 5% CO₂)
-
Giemsa stain
-
Microscope
-
-
Procedure:
-
Synchronize the B. microti culture if necessary.
-
Prepare a red blood cell suspension with a defined initial parasitemia.
-
Add the cell suspension to a 96-well plate.
-
Add serial dilutions of DHNA to the wells. Include a no-drug control and a positive control (e.g., atovaquone/azithromycin).
-
Incubate the plate for a defined period (e.g., 72-96 hours).
-
Prepare thin blood smears from each well, fix with methanol, and stain with Giemsa.
-
Determine the parasitemia by counting the number of infected red blood cells out of a total number of red blood cells under a microscope.
-
Calculate the percentage of growth inhibition for each concentration and determine the IC₅₀ value.
-
Cytotoxicity Assay (MTT Assay)
This assay evaluates the toxicity of DHNA against a mammalian cell line (e.g., Vero cells) to determine its selectivity.
-
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Reagents and Materials:
-
Vero cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well culture plate
-
Microplate reader
-
-
Procedure:
-
Seed Vero cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of DHNA to the wells and incubate for a period corresponding to the parasite growth inhibition assay (e.g., 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
-
Experimental and Drug Discovery Workflow
The evaluation of a lead compound like this compound follows a structured workflow from initial screening to lead optimization.
Caption: General workflow for lead compound evaluation and optimization.
Conclusion
This compound stands out as a compelling lead compound, particularly for the development of novel anti-babesial therapeutics. Its high selectivity for the parasite's lactate dehydrogenase over the human counterpart is a significant advantage, promising a favorable safety profile. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and optimize DHNA and its derivatives. Future work should focus on structure-activity relationship studies to enhance potency and pharmacokinetic properties, ultimately advancing this promising lead towards a clinically viable drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactate Dehydrogenase as a Potential Therapeutic Drug Target to Control Babesia bigemina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocol for HPLC Analysis of 3,5-Dihydroxy-2-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxy-2-naphthoic acid is a naphthalene (B1677914) derivative with potential applications in medicinal chemistry and materials science. Accurate and reliable quantification of this compound is crucial for quality control, stability testing, and pharmacokinetic studies. This document provides a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is designed to be robust and suitable for the analysis of the compound in bulk form and in various sample matrices.
Principle of the Method
The analytical method is based on reverse-phase chromatography, where the separation is achieved on a non-polar stationary phase (C18) with a polar mobile phase. The retention of this compound is primarily governed by its hydrophobic interactions with the stationary phase. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier (acetonitrile). The inclusion of an acid (e.g., phosphoric acid or formic acid) in the mobile phase ensures the protonation of the carboxylic acid group, leading to improved peak shape and retention.[1] Detection is performed by monitoring the UV absorbance of the naphthalene ring system.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and efficiency.
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: Phosphoric acid or formic acid (for mass spectrometry compatibility).
-
Reference Standard: this compound of known purity.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 1: Recommended Chromatographic Conditions
A gradient elution is often preferred to ensure the elution of any potential impurities with different polarities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 40 | 60 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Table 2: Illustrative Gradient Elution Program
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a target concentration within the validated linear range using the diluent.
-
Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Sample Preparation from Biological Matrices
For the analysis of this compound in biological matrices such as plasma or tissue homogenates, a sample preparation step is necessary to remove interfering substances. Common techniques include:
-
Protein Precipitation (PPT): Add a precipitating agent (e.g., acetonitrile or methanol, typically in a 3:1 ratio to the sample volume) to the biological sample. Vortex vigorously and then centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected into the HPLC system.
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent depends on the polarity of the analyte. After extraction, the organic layer is evaporated and the residue is reconstituted in the mobile phase.
-
Solid-Phase Extraction (SPE): SPE provides a more selective sample clean-up. A suitable SPE cartridge (e.g., a C18 sorbent) is conditioned, the sample is loaded, and interfering substances are washed away. The analyte is then eluted with an appropriate solvent, which is subsequently evaporated and the residue reconstituted.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized below. The provided data is illustrative and must be determined experimentally.
| Validation Parameter | Acceptance Criteria | Illustrative Results |
| Specificity | The peak for this compound should be well-resolved from other components. Peak purity should be confirmed. | No interference from placebo and degradation products was observed. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Linear over the range of 1-100 µg/mL with r² = 0.9995 |
| Range | The range for which the method is linear, accurate, and precise. | 1-100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Intraday: ≤ 2.0%, Interday: ≤ 2.0% | Intraday RSD = 0.8%, Interday RSD = 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. | No significant changes in results with minor variations in flow rate and column temperature. |
Table 3: Summary of Method Validation Parameters and Illustrative Data
Data Presentation
The quantitative results from the analysis should be summarized in a clear and structured format.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 (10 µg/mL) | 12.5 | 150,000 | 10.0 |
| Standard 2 (50 µg/mL) | 12.5 | 755,000 | 50.3 |
| Sample 1 | 12.6 | 452,000 | 30.1 |
| Sample 2 | 12.5 | 461,000 | 30.7 |
Table 4: Example of a Quantitative Data Summary
Visualization of Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway (Not Applicable)
The analysis of a chemical compound by HPLC does not involve a biological signaling pathway. Therefore, a diagram for a signaling pathway is not applicable in this context.
References
Application Notes and Protocols for 3,5-Dihydroxy-2-naphthoic Acid
Introduction
3,5-Dihydroxy-2-naphthoic acid (DHNA) is a naphthalene-based organic compound that has garnered significant interest in drug development research.[1][2][3] While initially investigated as a structural analog of gossypol (B191359), DHNA has emerged as a noteworthy molecule due to its selective inhibitory activity against specific enzymes, positioning it as a valuable lead compound for the design of novel therapeutics.[2][3][4][5] Notably, its potent and selective inhibition of lactate (B86563) dehydrogenase (LDH) from the parasite Babesia microti highlights its potential in the development of anti-parasitic drugs.[2][3][4] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in the biological activities of DHNA.
Application 1: Selective Inhibition of Babesia microti Lactate Dehydrogenase (BmLDH)
DHNA has been identified as a potent inhibitor of Babesia microti lactate dehydrogenase (BmLDH), an essential enzyme in the parasite's anaerobic metabolism.[2][3][4] The dependence of B. microti on glycolysis for ATP production makes BmLDH a critical drug target.[2][4] DHNA exhibits remarkable selectivity for BmLDH over human LDH, a crucial characteristic for minimizing off-target effects in potential therapeutic applications.[2][3][4]
Application 2: Evaluation of In Vitro Anti-parasitic Activity and Cytotoxicity
In addition to its enzymatic inhibition, DHNA has demonstrated the ability to inhibit the in vitro growth of B. microti.[2][3] To assess its therapeutic potential, it is essential to evaluate its cytotoxicity against mammalian cell lines to determine its selectivity index (SI). The SI provides a measure of the compound's safety margin, comparing its cytotoxic concentration to its effective inhibitory concentration against the parasite.[2][3]
Data Presentation
Table 1: Inhibitory Activity of DHNA against Lactate Dehydrogenase
| Enzyme Target | IC50 (μM) | Selectivity over Human LDH | Reference |
| Recombinant B. microti LDH (rBmLDH) | ~60 (for 100% inhibition) | ~5,000-fold | [2] |
Table 2: In Vitro Activity and Cytotoxicity of DHNA
| Parameter | Cell Line | IC50 (μM) | Selectivity Index (SI) | Reference |
| In vitro growth inhibition | B. microti | 85.65 | 22.1 | [2][3] |
| Cytotoxicity | Vero cells | Not explicitly stated, but SI is calculated | 22.1 | [2][3] |
Table 3: Binding Kinetics of DHNA with BmLDH (Surface Plasmon Resonance)
| Analyte | Ligand | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (M) | Reference |
| DHNA | BmLDH | Slower than DBHCA | Slower than DBHCA | 3.766 x 10⁻⁵ | [2][3][4][5] |
*Qualitative comparison with 1,6-dibromo-2-hydroxynapthalene-3-carboxylic acid (DBHCA) from the study.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Recombinant B. microti Lactate Dehydrogenase (rBmLDH) Activity
This protocol details the procedure to determine the inhibitory effect of DHNA on the enzymatic activity of rBmLDH.
Materials:
-
Recombinant BmLDH
-
This compound (DHNA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Lactate
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Reaction buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation of Reagents:
-
Enzyme Inhibition Assay:
-
Set up the reaction in a 96-well microplate with a final volume of 100 µL per well.[2]
-
Add the reaction buffer, rBmLDH, and the desired concentration of DHNA or DMSO (for control) to each well.
-
Initiate the reaction by adding lactate and NAD+.
-
The enzymatic activity is monitored by measuring the increase in absorbance at 450 nm at 37°C, which corresponds to the reduction of NAD+ to NADH.[2][3]
-
Measure the initial absorbance (T_initial) and the final absorbance after a set time (e.g., 5 minutes, T_final).[2]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each DHNA concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the DHNA concentration to determine the half-maximal inhibitory concentration (IC50) value.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol describes how to evaluate the cytotoxicity of DHNA against a mammalian cell line (e.g., Vero cells) using a colorimetric MTT assay.
Materials:
-
Vero cells (or other suitable mammalian cell line)
-
Complete cell culture medium
-
This compound (DHNA)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of DHNA in complete cell culture medium. A DMSO control should also be prepared.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of DHNA or the DMSO control.
-
Incubate the plate for a specified period (e.g., 72 hours).[2]
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours in a humidified incubator to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each DHNA concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the DHNA concentration to determine the half-maximal cytotoxic concentration (CC50).
-
Protocol 3: Analysis of DHNA and BmLDH Binding Kinetics using Surface Plasmon Resonance (SPR)
This protocol outlines the steps for characterizing the binding interaction between DHNA and BmLDH.
Materials:
-
SPR instrument and sensor chips
-
Immobilization buffer
-
Running buffer
-
Recombinant BmLDH (ligand)
-
DHNA (analyte) at various concentrations (e.g., 15.625 to 500 µM)[2]
-
Regeneration solution (if necessary)
Procedure:
-
Ligand Immobilization:
-
Immobilize rBmLDH onto the surface of a sensor chip according to the instrument manufacturer's instructions.
-
-
Analyte Injection:
-
Inject a series of DHNA concentrations over the immobilized BmLDH surface.[2] Use a reference flow cell without immobilized BmLDH to subtract non-specific binding.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Collection:
-
Record the sensorgrams for each DHNA concentration.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Protocol 4: In silico Molecular Docking of DHNA with BmLDH
This protocol provides a general workflow for performing molecular docking studies to predict the binding mode of DHNA within the active site of BmLDH.
Software:
-
Molecular modeling software (e.g., Discovery Studio)
-
Protein and ligand preparation tools
-
Docking program (e.g., CDOCKER)
Procedure:
-
Protein and Ligand Preparation:
-
Obtain the crystal structure of BmLDH from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and defining the active site.
-
Obtain the 3D structure of DHNA and prepare it for docking (e.g., energy minimization).
-
-
Molecular Docking:
-
Perform docking of DHNA into the defined active site of BmLDH using a suitable docking algorithm.
-
Generate multiple binding poses.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and scoring functions to identify the most favorable binding mode.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between DHNA and the amino acid residues of BmLDH.
-
References
- 1. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and Kinetic Characterization of Babesia microti Gray Strain Lactate Dehydrogenase as a Potential Drug Target | Drug Target Insights [journals.aboutscience.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. path.ox.ac.uk [path.ox.ac.uk]
3,5-Dihydroxy-2-naphthoic Acid: A Subtype-Selective Modulator of NMDA Receptor Activity
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory.[1] However, their over-activation can lead to excitotoxicity, a key factor in various neurological disorders. Consequently, developing modulators of NMDA receptor activity is a significant area of therapeutic research. This document details the activity of 3,5-Dihydroxy-2-naphthoic acid, a derivative of 2-naphthoic acid, as a modulator of NMDA receptor function. As an allosteric modulator, it offers a mechanism for subtype-selective targeting of NMDA receptors, which are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits (A-D).[2]
This compound: Negative and Positive Allosteric Modulator
Research has identified this compound (also referred to as UBP551) as a compound with a dual modulatory role on NMDA receptors, acting as both a negative and a positive allosteric modulator depending on the GluN2 subunit present in the receptor complex. This subtype-selectivity is a key characteristic of its function.
Quantitative Data Summary
The modulatory effects of this compound on various NMDA receptor subtypes have been quantified using two-electrode voltage clamp electrophysiology in Xenopus oocytes. The compound exhibits inhibitory activity on GluN1/GluN2A, GluN1/GluN2B, and GluN1/GluN2C receptors, while potentiating the activity of GluN1/GluN2D receptors.
| NMDA Receptor Subtype | Modulatory Effect | IC50 (μM) | Maximal Inhibition (%) | Hill Coefficient | Notes |
| GluN1/GluN2A | Negative (Inhibition) | 9.7 ± 0.2 | 91 ± 1.3 | 1.4 ± 0.1 | Data for UBP551[3] |
| GluN1/GluN2B | Negative (Inhibition) | 9.4 ± 0.6 | 83.9 ± 7.1 | 1.8 ± 0.2 | Data for UBP551[3] |
| GluN1/GluN2C | Negative (Inhibition) | 15 ± 6 | 85.0 ± 2.3 | 1.2 ± 0.3 | Data for UBP551[3] |
| GluN1/GluN2D | Positive (Potentiation) | - | - | - | Maximal potentiation observed at 30 μM[3] |
Signaling Pathways and Experimental Workflow
NMDA Receptor Allosteric Modulation
This compound acts as an allosteric modulator, meaning it binds to a site on the NMDA receptor distinct from the agonist (glutamate and glycine) binding sites.[3] This binding event induces a conformational change in the receptor, which in turn either decreases (inhibition) or increases (potentiation) the ion flow through the channel in response to agonist binding.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Family of Negative and Positive Allosteric Modulators of NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of 3,5-Dihydroxy-2-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxy-2-naphthoic acid is a phenolic compound with a naphthalene (B1677914) backbone, a structure that is investigated for various pharmacological activities, including potential cytotoxic effects against cancer cell lines. Understanding the cytotoxic profile of this compound is a critical step in preclinical drug development and biomedical research. These application notes provide a detailed protocol for assessing the cytotoxicity of this compound using the MTT assay, a widely accepted colorimetric method for evaluating cell viability.[1][2] Additionally, a hypothetical signaling pathway for its cytotoxic action is presented based on the known mechanisms of similar phenolic compounds.
Data Presentation
The quantitative results from the cytotoxicity assays can be effectively summarized in the following tables.
Table 1: Cell Viability after Treatment with this compound
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100% |
| 10 | 1.132 | 0.075 | 90.27% |
| 25 | 0.987 | 0.063 | 78.71% |
| 50 | 0.621 | 0.041 | 49.52% |
| 100 | 0.315 | 0.028 | 25.12% |
| 200 | 0.158 | 0.019 | 12.60% |
Table 2: IC50 Values of this compound on Various Cell Lines
| Cell Line | IC50 (µM) | Time Point (hours) |
| MCF-7 | 48.7 | 48 |
| A549 | 62.1 | 48 |
| HeLa | 55.4 | 48 |
| Vero | >200 | 72 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines the steps for determining the cytotoxicity of this compound by measuring the metabolic activity of cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Selected cancer cell line (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected cells in a T-75 flask to about 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Hypothetical Signaling Pathway for Cytotoxicity
Based on the known mechanisms of action for similar phenolic and naphthoic acid compounds, this compound may induce apoptosis through both the intrinsic and extrinsic pathways.[3][4][5]
Caption: Hypothetical apoptotic signaling pathway.
References
- 1. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of 3,5-Dihydroxy-2-naphthoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential applications, and biological evaluation of 3,5-dihydroxy-2-naphthoic acid (DHNA) and its derivatives. This document includes detailed experimental protocols and data interpretation to facilitate further research and development in this area.
Introduction
This compound is a polycyclic aromatic compound that has emerged as a versatile scaffold in medicinal chemistry and drug discovery. Its derivatives have shown potential in targeting various biological pathways, demonstrating activities ranging from enzyme inhibition to receptor modulation. This document focuses on the synthesis of DHNA and its application as a lactate (B86563) dehydrogenase inhibitor for anti-parasitic drug development and as a modulator of the aryl hydrocarbon receptor (AhR) signaling pathway.
Synthesis of this compound
The synthesis of this compound can be achieved via the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide ion. In this case, the starting material would be a dihydroxynaphthalene.
Experimental Protocol: Synthesis of this compound via Kolbe-Schmitt Reaction
This protocol is a general guideline based on the principles of the Kolbe-Schmitt reaction. Optimization of reaction conditions such as temperature, pressure, and reaction time may be necessary to achieve higher yields.
Materials:
-
Potassium hydroxide (B78521) (KOH)
-
Carbon dioxide (CO₂) gas, high pressure
-
Glycerol (or other high-boiling solvent)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Parr reactor or similar high-pressure vessel
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
Formation of the Potassium Naphthoxide Salt:
-
In a round-bottom flask, dissolve 1,5-dihydroxynaphthalene in a minimal amount of a suitable high-boiling solvent like glycerol.
-
Add a stoichiometric equivalent of potassium hydroxide to the solution.
-
Heat the mixture under vacuum to remove water and form the anhydrous potassium salt of 1,5-dihydroxynaphthalene. The reaction mixture should become a solid or a thick slurry.
-
-
Carboxylation Reaction:
-
Transfer the dried potassium naphthoxide salt to a Parr reactor.
-
Seal the reactor and pressurize it with carbon dioxide to a pressure of 100-150 atm.
-
Heat the reactor to 120-150°C with constant stirring.
-
Maintain these conditions for 4-6 hours. The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the reactor to room temperature and slowly release the pressure.
-
Transfer the solid reaction mixture to a beaker and dissolve it in hot water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 2-3. This will precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using analytical techniques such as:
-
¹H NMR and ¹³C NMR spectroscopy: To determine the chemical structure.
-
Mass spectrometry: To confirm the molecular weight.
-
Melting point analysis: To assess purity.
-
High-performance liquid chromatography (HPLC): To determine the percentage purity.
-
-
Application 1: Inhibition of Babesia microti Lactate Dehydrogenase (BmLDH)
Babesia microti is a parasite responsible for human babesiosis. The parasite relies on anaerobic metabolism for energy, making its lactate dehydrogenase (LDH) a potential drug target. DHNA has been identified as a selective inhibitor of BmLDH.[1][2][3][4]
Quantitative Data: Inhibition of BmLDH and in vitro Growth of B. microti
| Compound | Target | IC₅₀ (µM) | K D (M) | Selectivity Index (SI) | Reference |
| This compound (DHNA) | BmLDH | 30.19 ± 8.49 | 3.766 x 10⁻⁵ | 22.1 | [1][2] |
| DHNA | B. microti (in vitro growth) | 85.65 ± 7.23 | - | - | [2][3] |
The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC₅₀) in Vero cells to the inhibitory concentration (IC₅₀) against B. microti. A higher SI indicates greater selectivity for the parasite.
Experimental Protocol: BmLDH Enzyme Inhibition Assay
This protocol is adapted from the methodology described by Yu et al. (2020).[1]
Materials:
-
Recombinant BmLDH enzyme
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
NADH
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DHNA in DMSO.
-
Prepare working solutions of pyruvate and NADH in the assay buffer.
-
Prepare a solution of recombinant BmLDH in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
A solution of DHNA at various concentrations (or DMSO for the control).
-
BmLDH enzyme solution.
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a mixture of pyruvate and NADH to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5 minutes using a microplate reader. The rate of NADH oxidation is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each DHNA concentration.
-
Determine the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the DHNA concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Experimental Workflow: BmLDH Inhibition Assay
Caption: Workflow for the BmLDH enzyme inhibition assay.
Application 2: Modulation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The aryl hydrocarbon receptor is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, such as CYP1A1 and CYP1B1. DHNA has been shown to act as a weak agonist of the AhR.[5]
Quantitative Data: AhR-Mediated Gene Induction by DHNA
| Cell Line | Gene | Treatment | Fold Induction | Reference |
| Young Adult Mouse Colonic (YAMC) cells | Cyp1a1 | 50 µM DHNA | ~15-fold | [5] |
| Human Caco2 colon cancer cells | CYP1A1 | 50 µM DHNA | ~20-fold | [6] |
Experimental Protocol: Gene Expression Analysis by Real-Time PCR
This protocol is based on the methodology described by Jin et al. (2018).[5]
Materials:
-
YAMC or Caco2 cells
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) as a positive control
-
RNA extraction kit
-
cDNA synthesis kit
-
Real-time PCR master mix
-
Primers for CYP1A1/Cyp1a1 and a housekeeping gene (e.g., GAPDH/Gapdh)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Culture YAMC or Caco2 cells in appropriate media until they reach 70-80% confluency.
-
Treat the cells with various concentrations of DHNA, TCDD (positive control), or DMSO (vehicle control) for 18-24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Set up the real-time PCR reactions using a suitable master mix, the synthesized cDNA, and specific primers for the target gene (CYP1A1/Cyp1a1) and a housekeeping gene.
-
Perform the real-time PCR using a thermal cycler with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Signaling Pathway: AhR-Mediated Gene Expression
Caption: AhR signaling pathway activated by DHNA.
Conclusion
This compound and its derivatives represent a promising class of compounds with diverse biological activities. The provided protocols for synthesis and biological evaluation offer a starting point for researchers to explore the therapeutic potential of these molecules further. The data presented herein highlights the potential of DHNA in the development of novel anti-parasitic agents and as a tool to study the modulation of the aryl hydrocarbon receptor signaling pathway. Further derivatization of the DHNA scaffold could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]
- 2. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes: 3,5-Dihydroxy-2-naphthoic Acid and Naphthalene Derivatives as Potential Fluorescent Probes for Biological Imaging
Disclaimer: Extensive literature searches did not yield specific examples of 3,5-Dihydroxy-2-naphthoic acid being used as a fluorescent probe for biological imaging. The following application notes and protocols are based on the properties of related naphthalene (B1677914) derivatives and provide a general framework for the potential development and use of such compounds in fluorescence microscopy.
Introduction to Naphthalene Derivatives in Fluorescence Microscopy
Naphthalene-based fluorescent probes are a versatile class of molecules used in cellular imaging. Their rigid, planar structure and extended π-electron system contribute to favorable photophysical properties, including high quantum yields and excellent photostability.[1][2] The naphthalene scaffold can be chemically modified to create probes that are sensitive to specific analytes, such as metal ions and pH, or to target particular cellular compartments.[2][3] While "Naphthol Green B" is a non-fluorescent histological stain, a wide array of other naphthalene derivatives are effective fluorescent probes, often with green emission.[1]
Physicochemical Properties of this compound
While not documented as a fluorescent probe, the known properties of this compound are summarized below. This data may be useful for researchers interested in exploring its potential as a fluorophore or as a precursor for synthesizing novel probes.
| Property | Value | Reference |
| CAS Number | 89-35-0 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₈O₄ | --INVALID-LINK-- |
| Molecular Weight | 204.18 g/mol | --INVALID-LINK-- |
| Melting Point | 275-280 °C | --INVALID-LINK-- |
| Appearance | Powder | Sigma-Aldrich |
| Known Biological Roles | NMDA receptor inhibitor, protein tyrosine phosphatase inhibitor | --INVALID-LINK-- |
Experimental Protocols
The following are generalized protocols for the synthesis and application of naphthalene-based fluorescent probes, based on methodologies for similar compounds like 2-hydroxy-1-naphthaldehyde (B42665) derivatives.[4] These should be adapted and optimized for specific experimental systems.
3.1. General Synthesis of a Naphthalene-Based Schiff Base Probe
This protocol outlines a general method for synthesizing a Schiff base fluorescent probe, a common strategy for developing sensors from naphthalene aldehydes.[4]
Materials:
-
2-hydroxy-1-naphthaldehyde (or a similar naphthalene derivative)
-
An appropriate amine-containing molecule (for sensing functionality)
-
Ethanol (B145695) or Methanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolution: Dissolve 1 equivalent of the naphthaldehyde derivative in ethanol or methanol.[4]
-
Addition of Amine: Add 1 equivalent of the desired amine to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture.[4]
-
Reaction: Reflux the mixture for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature to allow the Schiff base product to precipitate.[4]
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under a vacuum.
3.2. Protocol for Live Cell Imaging with a Naphthalene-Based Probe
This protocol provides a general guideline for staining live cells. Probe concentration and incubation times should be optimized for each specific probe and cell line to minimize cytotoxicity.[2]
Materials:
-
Naphthalene-based fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free cell culture medium
-
Live cells cultured on an appropriate imaging vessel (e.g., glass-bottom dish)
-
Fluorescence microscope with suitable filter sets
Procedure:
-
Prepare Stock Solution: Dissolve the naphthalene-based probe in high-quality, anhydrous DMSO to create a 1-10 mM stock solution. Store this solution at -20°C, protected from light.[1]
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on the imaging vessel.[1]
-
Prepare Staining Solution: On the day of the experiment, dilute the probe stock solution in a serum-free cell culture medium to the final working concentration. This concentration typically ranges from 1 to 10 µM but must be determined empirically.[1]
-
Cell Staining: Remove the existing culture medium from the cells and wash with phosphate-buffered saline (PBS). Incubate the cells with the staining solution for a specific duration (e.g., 30 minutes) at 37°C in a CO₂ incubator.[4]
-
Washing: Remove the staining solution and wash the cells two to three times with PBS or a suitable buffer to remove any excess probe.
-
Imaging: Add fresh culture medium or PBS to the cells. Image the stained cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific probe.
References
Application Notes and Protocols: In Vitro Growth Inhibition Assay with 3,5-Dihydroxy-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3,5-Dihydroxy-2-naphthoic acid (DHNA) is a naphthalene-based organic compound that has been investigated for its biological activities.[1] This document provides detailed application notes and protocols for conducting in vitro growth inhibition assays using DHNA, with a focus on the available data from studies on the parasite Babesia microti and the Vero cell line. These protocols can be adapted for screening DHNA against various cell types, including cancer cell lines, to evaluate its potential as a therapeutic agent.
Data Presentation
The following tables summarize the quantitative data from a study investigating the inhibitory and cytotoxic effects of this compound.
Table 1: In Vitro Growth Inhibition of Babesia microti [2][3]
| Compound | Target Organism | Assay Duration | IC₅₀ (µM) |
| This compound | Babesia microti | 72 hours | 85.65 ± 7.23 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Cytotoxicity Against Vero Cell Line [2][3]
| Compound | Cell Line | Assay Duration | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | Vero | 72 hours | >4000 | >46.7 |
CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that is lethal to 50% of the cells. Selectivity Index (SI) is calculated as CC₅₀ (Vero cells) / IC₅₀ (B. microti).
Experimental Protocols
Protocol 1: MTT Assay for In Vitro Growth Inhibition
This protocol is adapted from standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures and the methodology used in the study of DHNA against Babesia microti and Vero cells.[2][3] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]
Materials:
-
This compound (DHNA)
-
Target cells (e.g., cancer cell lines, Vero cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of DHNA in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the DHNA stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of DHNA. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value.
-
Visualizations
Logical Workflow for In Vitro Growth Inhibition Assay
Caption: Workflow of the in vitro growth inhibition assay.
Hypothesized Signaling Pathway Inhibition by this compound
Based on existing research, one of the proposed mechanisms of action for DHNA is the inhibition of lactate (B86563) dehydrogenase (LDH).[2] LDH is a crucial enzyme in the anaerobic metabolic pathway.[3] The following diagram illustrates this proposed inhibitory action.
Caption: Proposed inhibition of Lactate Dehydrogenase by DHNA.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]
- 3. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H8O4 | CID 66637 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of 3,5-Dihydroxy-2-naphthoic acid in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with technical support for improving the aqueous solubility of 3,5-Dihydroxy-2-naphthoic acid (DHNA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (CAS: 89-35-0) is an organic compound characterized by a naphthalene (B1677914) backbone with two hydroxyl groups and one carboxylic acid group.[1][2] Its rigid, aromatic structure contributes to low aqueous solubility, which is a significant challenge for many drug molecules, potentially limiting bioavailability and complicating formulation development.[3] The compound is noted to be slightly soluble in DMSO and methanol.[1][4]
Q2: How does pH influence the solubility of this compound?
The solubility of DHNA is highly dependent on pH due to the presence of an ionizable carboxylic acid group. The predicted pKa of this group is approximately 2.95.[4]
-
At low pH (below pKa): The carboxylic acid group remains in its neutral, protonated form (-COOH), which is less soluble in water.
-
At high pH (above pKa): The carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻), which is significantly more polar and thus more soluble in aqueous solutions.[5][6]
Therefore, adjusting the pH of the solution to be above 4.0 will markedly increase the solubility of DHNA.
Q3: What are the primary methods for enhancing the aqueous solubility of this compound?
Several techniques can be employed to increase the solubility of poorly soluble drugs like DHNA.[3][5] The most common and effective methods include:
-
Complexation: Using agents like cyclodextrins to encapsulate the molecule.[3][8]
-
Particle Size Reduction: Increasing the surface area-to-volume ratio to improve the dissolution rate.[6][7]
Q4: Which co-solvents are recommended for this compound?
Commonly used co-solvents that can improve the solubility of lipophilic compounds include ethanol, propylene (B89431) glycol (PG), polyethylene (B3416737) glycols (PEGs, e.g., PEG 400), and dimethyl sulfoxide (B87167) (DMSO).[3] The choice of co-solvent often depends on the specific application, concentration required, and toxicity constraints of the experiment. A combination of pH adjustment and co-solvents can produce a synergistic effect on solubility.[7]
Q5: How does cyclodextrin (B1172386) complexation work to improve solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate poorly water-soluble molecules, like the naphthalene core of DHNA, within their cavity.[8][10] This "host-guest" complex effectively shields the hydrophobic part of the molecule from water, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in aqueous solutions, thereby increasing the apparent solubility of the compound.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose due to its higher solubility and safety profile.[11]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Precipitation After Dissolution | pH Shift: The pH of the final solution may have drifted back towards the compound's pKa. Solvent Evaporation: Loss of a volatile co-solvent. Saturation Limit Exceeded: The concentration is above the kinetic solubility limit. | Buffer the Solution: Use a suitable buffer system (e.g., phosphate (B84403) or citrate (B86180) buffer) to maintain the desired pH. Seal Container: Ensure the solution is stored in a tightly sealed container. Re-evaluate Concentration: Determine the equilibrium solubility under your conditions and work below this limit. Consider a different solubilization method for higher concentrations. |
| Inconsistent Solubility Results | Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities.[6] Temperature Fluctuations: Solubility is temperature-dependent.[6] Inaccurate pH Measurement: Poorly calibrated pH meter or localized pH changes. | Standardize Material Source: Use the same batch of the compound for a series of related experiments. Control Temperature: Perform all solubility experiments in a temperature-controlled environment (e.g., water bath). Calibrate Instruments: Ensure your pH meter is calibrated before use and that the solution is well-mixed during pH adjustment. |
| Downstream Assay Interference | Solvent Effects: The co-solvent (e.g., DMSO) may inhibit enzyme activity or be toxic to cells. pH Incompatibility: The required pH for solubility may be outside the optimal range for the biological assay. Cyclodextrin Interaction: Cyclodextrins may interact with other components in the assay, such as cell membranes. | Minimize Co-solvent Concentration: Use the lowest effective concentration of the co-solvent. Perform a vehicle control experiment to assess its impact. Alternative Method: Switch to a method that does not require extreme pH, such as cyclodextrin complexation or creating a nanosuspension. Test for Interference: Run control experiments with the cyclodextrin alone to check for any background interference. |
Data Summary
Table 1: Solubility Characteristics of this compound
| Solvent/System | Solubility | Reference/Rationale |
| Water (pH ~7) | Poor | Inferred from hydrophobic structure and common behavior of similar compounds.[3] |
| Aqueous Acid (pH < 2) | Very Poor | The carboxylic acid is fully protonated and non-polar. |
| Aqueous Base (pH > 8) | High | The carboxylic acid is deprotonated, forming a soluble salt.[5] |
| Methanol | Slightly Soluble | [4] |
| DMSO | Slightly Soluble | [1][4] |
| Ethanol | Moderately Soluble | General behavior for compounds of this class.[3] |
| PEG 400 | Soluble | A common co-solvent for poorly soluble drugs.[3] |
| HP-β-Cyclodextrin Solution | Increased Apparent Solubility | Complexation enhances solubility of similar compounds.[8][11] |
Table 2: Comparison of Common Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the carboxylic acid group to form a soluble salt. | Simple, cost-effective, can achieve high concentrations.[5] | Risk of precipitation on pH change; may not be suitable for in-vivo use or pH-sensitive assays.[5] |
| Co-solvency | Addition of a water-miscible organic solvent to reduce solvent polarity. | Easy to prepare; can significantly increase solubility.[7] | Co-solvents can have their own biological or toxic effects; risk of precipitation upon dilution. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule within a cyclodextrin cavity. | Generally low toxicity; suitable for in-vivo applications; can improve stability.[9][11] | Limited by 1:1 or 1:2 stoichiometry; can be more expensive; potential for assay interference. |
| Particle Size Reduction | Increasing surface area to enhance the rate of dissolution. | Improves dissolution rate without chemical modification.[7] | May not significantly increase equilibrium solubility; requires specialized equipment (e.g., homogenizer, mill). |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Preparation: Weigh the desired amount of this compound powder.
-
Suspension: Add a portion (e.g., 80%) of the final required volume of purified water or a suitable buffer to the powder and stir to create a suspension.
-
Titration: While stirring, slowly add a base solution (e.g., 1 M NaOH) dropwise. Monitor the pH of the suspension continuously with a calibrated pH meter.
-
Dissolution: Continue adding the base until the solid material completely dissolves. The pH should typically be >7.0 for full dissolution.
-
Final Volume Adjustment: Once dissolved, add the remaining water or buffer to reach the final target volume and concentration.
-
Verification: Confirm the final pH of the solution. If necessary, adjust slightly with dilute acid or base.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any particulates.
Protocol 2: Solubilization using a Co-solvent
-
Co-solvent Selection: Choose a suitable co-solvent (e.g., Ethanol, PEG 400, DMSO) based on experimental constraints.
-
Initial Dissolution: Dissolve the weighed this compound powder in a small volume of the selected co-solvent. Gentle warming or vortexing may aid dissolution.
-
Aqueous Dilution: While stirring, slowly add the aqueous phase (e.g., water or buffer) to the co-solvent mixture. It is critical to add the aqueous phase to the organic phase to avoid shocking the system and causing precipitation.
-
Final Concentration: Continue adding the aqueous phase until the final desired volume and co-solvent percentage are reached.
-
Observation: Observe the solution for any signs of precipitation. If precipitation occurs, the solubility limit in that specific co-solvent/water ratio has been exceeded.
Protocol 3: Solubilization by Cyclodextrin Complexation
-
Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in water or buffer at the desired concentration (e.g., 10-40% w/v).
-
Addition of Compound: Add the weighed this compound powder directly to the cyclodextrin solution.
-
Complex Formation: Stir the mixture vigorously at room temperature. Complexation can take several hours to reach equilibrium. The process can be expedited by gentle heating (40-50°C) or sonication, followed by cooling to room temperature.
-
Equilibration: Allow the mixture to equilibrate (e.g., by stirring overnight) to ensure maximum complexation.
-
Clarification: Centrifuge or filter the solution to remove any undissolved compound. The clear supernatant contains the solubilized DHNA-cyclodextrin complex.
-
Quantification: Use an analytical method like HPLC-UV to determine the final concentration of the solubilized compound.[13]
Visualizations
Caption: Workflow for selecting a solubility enhancement method.
Caption: Mechanism of pH-dependent solubility enhancement.
Caption: Cyclodextrin complexation for improved solubility.
References
- 1. Buy this compound | 89-35-0 | >98% [smolecule.com]
- 2. This compound | 89-35-0 | FD76223 [biosynth.com]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. This compound CAS#: 89-35-0 [m.chemicalbook.com]
- 5. longdom.org [longdom.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Encapsulation of isohexenylnaphthazarins in cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound | SIELC Technologies [sielc.com]
3,5-Dihydroxy-2-naphthoic acid solubility in DMSO and methanol
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 3,5-Dihydroxy-2-naphthoic acid, focusing on its solubility in DMSO and methanol (B129727).
Solubility Data
Qualitative Solubility Summary:
| Solvent | Qualitative Solubility |
| DMSO | Slightly Soluble[1] |
| Methanol | Slightly Soluble[1] |
Experimental Protocol: Determining Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in a given solvent. This method can be adapted for both DMSO and methanol.
Objective: To determine the saturation point of this compound in a specified solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Methanol, anhydrous
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.2 µm)
Procedure:
-
Preparation of Stock Solution (for calibration curve):
-
Accurately weigh a small amount of this compound and dissolve it in the chosen solvent (DMSO or methanol) to create a stock solution of a known concentration.
-
Prepare a series of dilutions from the stock solution to create standards for the calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of the solvent in a series of vials. The excess solid should be clearly visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.2 µm syringe filter into a clean vial.
-
Dilute the filtered supernatant with the solvent as necessary to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using HPLC or a UV-Vis spectrophotometer.
-
-
Quantification:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the undiluted supernatant to determine the solubility.
-
Troubleshooting and FAQs
Q1: I am having trouble dissolving this compound in DMSO/methanol, even at low concentrations. What can I do?
A1:
-
Increase Sonication/Vortexing Time: Ensure the sample is being adequately agitated. Use a vortex mixer for several minutes or an ultrasonic bath.
-
Gentle Warming: Gently warm the solution (e.g., to 30-40 °C) to aid dissolution. Be cautious, as excessive heat may degrade the compound.
-
Fresh Solvent: Ensure your solvent is anhydrous and of high purity. Water contamination can significantly reduce the solubility of hydrophobic compounds.
Q2: My compound dissolves initially but then precipitates out of solution. Why is this happening?
A2:
-
Supersaturation: The initial dissolution may have created a supersaturated solution, which is unstable. Ensure the solution has reached equilibrium by allowing sufficient time for agitation (24-48 hours).
-
Temperature Fluctuations: A decrease in temperature can cause precipitation if the solution is near its saturation point. Maintain a constant temperature during your experiment.
-
Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration and lead to precipitation.
Q3: How can I be sure that I have reached solubility equilibrium?
A3: To confirm equilibrium, you can take measurements at different time points (e.g., 24, 48, and 72 hours). If the measured solubility remains constant across the later time points, it is likely that equilibrium has been reached.
Q4: Can I use solvents other than DMSO and methanol?
A4: While DMSO and methanol are common solvents, the solubility in other solvents will vary. If you need to use a different solvent system, you will need to experimentally determine the solubility using a similar protocol.
Visual Guides
Caption: Experimental workflow for determining solubility.
Caption: Troubleshooting guide for solubility issues.
References
Technical Support Center: Purification of Crude 3,5-Dihydroxy-2-naphthoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,5-Dihydroxy-2-naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: While the exact impurity profile depends on the synthetic route, common impurities in similar hydroxy naphthoic acids synthesized via Kolbe-Schmitt or related carboxylations can include the unreacted starting material (e.g., a dihydroxynaphthalene), isomeric products (e.g., other dihydroxy-2-naphthoic acid isomers), and potentially polymeric byproducts.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound is sparingly soluble in many common organic solvents. It has been noted to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol[1]. For purification purposes, it is crucial to perform solubility tests with small amounts of the crude material in a range of solvents to find a suitable system for recrystallization or chromatography.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound. A reverse-phase (RP) HPLC method using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid can be employed[2][3]. Other useful techniques include Thin Layer Chromatography (TLC) for rapid qualitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify impurities.
Q4: Can I use column chromatography for the purification of this compound?
A4: Yes, column chromatography can be a suitable method for purifying this compound, especially for removing impurities with significantly different polarities. A silica (B1680970) gel stationary phase is typically used, with a mobile phase gradient of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The acidic nature of the compound may cause it to streak on the column; this can often be mitigated by adding a small amount of acetic or formic acid to the eluent.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | - The chosen solvent is not suitable. - Insufficient solvent was used. | - Refer to the solvent selection table below and test other solvents. - Add more solvent in small increments until the compound dissolves. |
| Oiling out occurs upon cooling. | - The solution is supersaturated. - The cooling rate is too fast. - The solvent has a very high boiling point. | - Add a small amount of a co-solvent in which the compound is more soluble. - Allow the solution to cool more slowly. - Try a different solvent system with a lower boiling point. |
| No crystals form upon cooling. | - The solution is not saturated enough. - The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| Low recovery of the purified product. | - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals. | - Cool the crystallization mixture in an ice bath to minimize solubility. - Wash the crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the compound from impurities. | - The eluent system is not optimal. - The column was not packed properly. | - Optimize the eluent system using TLC. - Repack the column carefully to avoid channels. |
| The compound is streaking on the column. | - The compound is interacting strongly with the stationary phase (silica gel is acidic). | - Add a small amount (0.1-1%) of acetic or formic acid to the eluent. |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. A gradient elution might be necessary. |
Data Presentation
Table 1: Solvent Selection for Recrystallization of this compound (Hypothetical Data)
| Solvent | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Notes |
| Water | Low | Very Low | Poor | May require a large volume of solvent. |
| Ethanol | High | Moderate | Good | May need to be mixed with an anti-solvent like water or hexane. |
| Acetone | High | High | - | Not ideal for recrystallization alone due to high solubility at low temperatures. |
| Ethyl Acetate | Moderate | Low | Excellent | A promising candidate for recrystallization. |
| Toluene | Low | Very Low | Fair | May require a co-solvent. |
| Dichloromethane | Low | Very Low | Fair |
Table 2: Comparison of Purification Techniques for Crude this compound (Hypothetical Data)
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Throughput |
| Recrystallization (Ethyl Acetate/Hexane) | 85 | 97 | 75 | High |
| Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) | 85 | >99 | 60 | Low |
| Liquid-Liquid Extraction (Acid-Base) | 85 | 92 | 85 | High |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethyl acetate) and heat the mixture. If the compound dissolves, allow it to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
-
Eluent Selection: Using TLC, find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the desired compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a more polar solvent. Alternatively, perform a dry loading by adsorbing the compound onto a small amount of silica gel. Carefully add the sample to the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Protocol 3: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude this compound in an organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak base, such as sodium bicarbonate. The acidic this compound will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute strong acid (e.g., 1M HCl) until the purified this compound precipitates out.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and dry it under vacuum.
Mandatory Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
References
Stability and degradation of 3,5-Dihydroxy-2-naphthoic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3,5-Dihydroxy-2-naphthoic acid in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and slightly soluble in methanol (B129727).[1][2] For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO or methanol before preparing the final aqueous solution.
Q2: What are the optimal storage conditions for this compound in its solid form and in solution?
A2:
-
Solid Form: For short-term storage (days to weeks), keep the compound in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1] The container should be tightly closed to prevent moisture absorption.[3]
-
In Solution: Stock solutions, particularly in organic solvents like DMSO, should be stored at -20°C or lower to minimize degradation.[4] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q3: My solution of this compound has changed color. What could be the reason?
A3: Color change in solutions of phenolic compounds like this compound is often an indication of oxidation. The dihydroxy-naphthalene moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or basic pH conditions. It is crucial to handle the solution under conditions that minimize these factors, for instance, by using deoxygenated solvents or protecting the solution from light.
Q4: I am observing poor reproducibility in my experiments. Could the stability of this compound be a factor?
A4: Yes, inconsistent stability can lead to poor reproducibility. The stability of this compound in your experimental medium can be affected by pH, temperature, light exposure, and the presence of oxidizing agents. It is crucial to control these parameters strictly across all experiments. For sensitive assays, preparing fresh solutions from a frozen stock is recommended for each experiment.
Q5: How can I monitor the degradation of this compound in my solution?
A5: The most common method for monitoring the degradation of pharmaceutical compounds is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[5] A reverse-phase HPLC method can be developed to separate the parent compound from its potential degradation products.[6]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers
-
Symptom: The compound precipitates out of solution after being added to an aqueous buffer.
-
Possible Cause: The compound has limited solubility in aqueous solutions, especially at neutral or acidic pH.
-
Troubleshooting Steps:
-
Co-solvent: Ensure that the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility but does not interfere with your experiment.
-
pH Adjustment: The solubility of carboxylic acids can sometimes be increased at a slightly basic pH. However, be aware that this might also increase the rate of oxidative degradation.
-
Sonication: Gentle sonication can help in dissolving the compound.
-
Fresh Preparation: Prepare the aqueous solution immediately before use.
-
Issue 2: Rapid Loss of Activity or Concentration in Solution
-
Symptom: The biological activity or the measured concentration of the compound decreases over a short period.
-
Possible Cause: The compound is degrading under the experimental conditions.
-
Troubleshooting Steps:
-
Protect from Light: Wrap your experimental vessels in aluminum foil to protect them from light.
-
Control Temperature: Perform experiments at a controlled and, if possible, lower temperature.
-
Deoxygenate Buffers: If oxidation is suspected, use buffers that have been deoxygenated by bubbling with an inert gas like nitrogen or argon.
-
Antioxidants: Consider the addition of a small amount of an antioxidant, if it does not interfere with your assay.
-
pH Control: Maintain a stable pH, as both acidic and basic conditions can promote degradation.[7]
-
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[5][7][8][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[5]
2. Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M to 1 M hydrochloric acid. Heat the mixture (e.g., at 60-80°C) for a defined period, taking samples at various time points.[5][9]
-
Base Hydrolysis: Treat the stock solution with 0.1 M to 1 M sodium hydroxide. Heat the mixture (e.g., at 60-80°C) for a defined period, sampling at different intervals.[5][9]
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[5][8] Collect samples at various time points.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80-120°C) for a specific duration.[5]
-
Photolytic Degradation: Expose the solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[7]
3. Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity.[5]
| Stress Condition | Reagent/Condition | Typical Temperature | Typical Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 °C | 1 - 24 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60 - 80 °C | 1 - 24 hours |
| Oxidation | 3 - 30% H₂O₂ | Room Temperature | 1 - 24 hours |
| Thermal (Solid) | Dry Heat | 80 - 120 °C | 24 - 72 hours |
| Photolytic | UV/Visible Light | Room Temperature | As per ICH Q1B |
HPLC Method for Stability Assessment
-
Column: A C18 reverse-phase column is a common choice.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[6]
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance.[5]
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30°C) for reproducibility.[5]
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Predicted Degradation Pathways.
References
- 1. Buy this compound | 89-35-0 | >98% [smolecule.com]
- 2. This compound CAS#: 89-35-0 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. asianjpr.com [asianjpr.com]
Navigating Challenges in Assays Utilizing 3,5-Dihydroxy-2-naphthoic Acid: A Technical Guide
Researchers and drug development professionals employing assays with 3,5-Dihydroxy-2-naphthoic acid now have a dedicated resource for troubleshooting and experimental guidance. This technical support center provides in-depth answers to frequently encountered issues, detailed experimental protocols, and a breakdown of potential interferences to ensure the accuracy and reliability of your results.
While a versatile compound, this compound is most prominently documented in scientific literature as a competitive inhibitor of lactate (B86563) dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis. Its application as a fluorescent probe or indicator in other standardized assays is not widely established in publicly available research. Therefore, this guide primarily focuses on troubleshooting and understanding its role in the context of LDH inhibition assays.
Frequently Asked Questions (FAQs)
Q1: My assay is showing inconsistent results when using this compound. What are the common causes?
A1: Inconsistent results can stem from several factors. Firstly, the purity and stability of the this compound itself can be a source of variability. It is crucial to use a high-purity grade and follow the manufacturer's storage recommendations. Secondly, given its role as an enzyme inhibitor, any fluctuations in the concentration or activity of the target enzyme (e.g., LDH) in your samples will directly impact the results. Finally, the presence of other compounds in your sample that absorb light or fluoresce in the same range as your detection method can cause significant interference.
Q2: What are the known interfering substances in assays involving this compound?
A2: Specific data on compounds that directly interfere with this compound in a detection system are limited. However, in the context of an LDH activity assay where this compound is used as an inhibitor, several factors can interfere with the overall assay readout:
-
Substances that affect LDH activity: Any compound that independently modulates LDH activity will interfere with the assessment of this compound's inhibitory effect.
-
Autofluorescent compounds: Samples containing compounds that fluoresce at the excitation and emission wavelengths used for detection can lead to falsely elevated signals.
-
Quenching agents: Molecules that can absorb the excitation light or the emitted fluorescence from the assay's reporter system will result in a decreased signal.
-
High concentrations of NADH or pyruvate: In an LDH assay, high endogenous levels of the substrate (pyruvate) or the cofactor (NADH) can compete with the assay reagents and affect the reaction kinetics.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence | Autofluorescence from sample components (e.g., other small molecules, proteins). | Run a "sample blank" control containing the sample but without the assay's fluorescent reporter to quantify and subtract the background fluorescence. Consider using a red-shifted fluorophore for detection if possible, as autofluorescence is often more pronounced at shorter wavelengths. |
| Lower than expected signal | Quenching of the fluorescent signal by components in the sample. | Perform a "quenching control" by adding a known amount of the fluorophore to a sample-containing well and comparing the signal to the fluorophore in buffer alone. If quenching is significant, sample dilution or purification may be necessary. |
| Inconsistent enzyme inhibition | Variability in enzyme concentration or activity. Degradation of this compound. | Always use freshly prepared enzyme solutions or standardize the activity of each batch. Prepare fresh stock solutions of this compound and protect them from light and repeated freeze-thaw cycles. |
| Assay drift over time | Temperature fluctuations affecting enzyme kinetics. Instability of assay reagents. | Ensure all assay components are equilibrated to the reaction temperature before starting. Use a temperature-controlled plate reader. Prepare fresh reagents for each experiment. |
Experimental Protocols
Protocol: Screening for Interference in an LDH Inhibition Assay
This protocol is designed to identify if a test compound interferes with the measurement of LDH inhibition by this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the test compound.
-
Prepare a working solution of lactate dehydrogenase (LDH) in assay buffer.
-
Prepare a working solution of the substrate (pyruvate) and cofactor (NADH) in assay buffer.
-
-
Assay Setup (96-well plate format):
-
Control Wells:
-
No Inhibition Control: LDH + Substrate/Cofactor Mix.
-
Max Inhibition Control: LDH + this compound + Substrate/Cofactor Mix.
-
-
Test Wells:
-
LDH + this compound + Test Compound + Substrate/Cofactor Mix.
-
-
Interference Controls:
-
Test Compound Autofluorescence: Test Compound + Buffer.
-
Test Compound Effect on LDH: LDH + Test Compound + Substrate/Cofactor Mix.
-
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time.
-
Measurement: Read the fluorescence or absorbance at the appropriate wavelength for the detection method (typically monitoring the decrease in NADH absorbance at 340 nm or using a coupled fluorescent reporter).
-
Data Analysis:
-
Subtract the background reading from the test compound autofluorescence control from all relevant wells.
-
Compare the LDH activity in the "Test Compound Effect on LDH" wells to the "No Inhibition Control" to see if the test compound itself inhibits or enhances LDH activity.
-
Compare the inhibition in the "Test Wells" to the "Max Inhibition Control" to determine if the test compound interferes with the inhibitory action of this compound.
-
Visualizing Experimental Logic
To aid in experimental design, the following workflow outlines the process for identifying and mitigating potential interferences.
Caption: Workflow for identifying and addressing interference in assays.
This guide provides a foundational framework for researchers working with this compound. As the scientific community continues to explore the applications of this molecule, a more comprehensive understanding of its assay-specific interferences will undoubtedly emerge.
Long-term storage conditions for 3,5-Dihydroxy-2-naphthoic acid powder
Technical Support Center: 3,5-Dihydroxy-2-naphthoic Acid
This technical support center provides guidance on the long-term storage, handling, and stability assessment of this compound powder for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound powder?
A1: For optimal long-term stability, this compound powder should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3] It is also recommended to store it in a well-ventilated area.[1][3] Some suppliers recommend storage in a locked-up location.[1]
Q2: Is there a specific temperature range for storing the powder?
A2: Yes, a recommended storage temperature is between 10°C and 25°C.[4] Storing at elevated temperatures should be avoided as it can accelerate degradation.
Q3: Is this compound sensitive to light?
Q4: Should I store the powder under an inert atmosphere?
A4: While not always mandatory for standard storage, storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially for long-term storage of high-purity material. This is because phenolic compounds can be susceptible to oxidation.
Q5: What are the signs of degradation of this compound powder?
A5: Visual signs of degradation can include a change in color (e.g., darkening from off-white/beige to brown), clumping of the powder (indicating moisture uptake), or a change in its solubility. For a definitive assessment of purity, analytical methods such as HPLC should be used.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration of the powder (darkening) | Oxidation due to exposure to air and/or light. | Store the compound in a tightly sealed, opaque container, and consider flushing with an inert gas like nitrogen or argon before sealing. For future storage, ensure it is in a dark location. |
| Powder has become clumpy or sticky | Moisture absorption from the atmosphere. | Ensure the container is always tightly sealed. Store in a desiccator if working in a humid environment. If the material is already clumpy, it may need to be dried under vacuum, but be aware that some degradation may have already occurred. |
| Inconsistent experimental results using stored material | Degradation of the compound leading to lower potency or the presence of interfering byproducts. | Re-evaluate the purity of the stored material using a suitable analytical method like HPLC or TLC. If degradation is confirmed, it is recommended to use a fresh batch of the compound for sensitive experiments. |
| Reduced solubility in a previously suitable solvent | Formation of less soluble degradation products or polymers. | Check the purity of the compound. If impurities are detected, purification by recrystallization might be possible, but it is generally advisable to use a fresh stock. |
Quantitative Storage Condition Summary
| Parameter | Recommended Condition | Rationale | Reference |
| Temperature | 10°C - 25°C | To minimize thermal degradation. | [4] |
| Humidity | Dry environment | To prevent moisture absorption and potential hydrolysis or clumping. | [1][2][3] |
| Light | In the dark (opaque container) | To prevent photodegradation, common for phenolic compounds. | [5] |
| Atmosphere | Tightly sealed container; Inert gas (optional) | To prevent oxidation. | [1][2][3] |
Experimental Protocols
Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.
1. Objective: To determine the purity of a this compound sample and identify any degradation products using a stability-indicating HPLC method.
2. Materials and Reagents:
-
This compound (reference standard and test sample)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment of the mobile phase)
-
Methanol (B129727) (for sample preparation)
-
Volumetric flasks
-
Pipettes
-
HPLC vials
3. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
4. Chromatographic Conditions (starting point):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric or formic acid). For example, start with a 10-90% acetonitrile gradient over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
5. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to get a 1 mg/mL solution.
-
Test Solution: Prepare the test sample in the same manner as the standard solution.
6. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram. The retention time of the main peak will be the reference for this compound.
-
Inject the test solution and record the chromatogram.
-
Analyze the chromatogram of the test solution for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products.
-
The purity of the sample can be estimated by calculating the peak area percentage of the main peak relative to the total peak area of all peaks in the chromatogram.
6. Forced Degradation Studies (for method validation): To ensure the method is stability-indicating, forced degradation studies should be performed on a reference sample. This involves subjecting the sample to stress conditions to intentionally induce degradation.
-
Acid/Base Hydrolysis: Treat the sample with dilute HCl and NaOH at room temperature and elevated temperature.
-
Oxidation: Treat the sample with a dilute solution of hydrogen peroxide.
-
Thermal Stress: Heat the solid powder in an oven.
-
Photolytic Stress: Expose the sample to UV light.
Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-separated from the parent peak.
Visualizations
Caption: Troubleshooting workflow for assessing stored this compound.
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
Validating the Bioactivity of 3,5-Dihydroxy-2-naphthoic Acid: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the bioactivity of 3,5-Dihydroxy-2-naphthoic acid (DHNA), a naphthalene-based compound. The following sections detail its performance in various assays, comparing it with established alternatives and providing the experimental protocols necessary for replication.
Executive Summary
This compound has demonstrated notable bioactivity as an inhibitor of Babesia microti lactate (B86563) dehydrogenase (BmLDH), exhibiting significant selectivity over the human isoform of the enzyme. Furthermore, it has been identified as a modulator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. While direct comparative data in common antioxidant, anti-inflammatory, and broad-spectrum anticancer assays are limited in publicly available literature, this guide synthesizes the existing data and provides a framework for its comprehensive in vitro evaluation.
Data Presentation: Comparative Bioactivity of this compound
The following tables summarize the available quantitative data for the bioactivity of this compound and its comparators.
| Compound | Target Enzyme | IC50 (µM) | Selectivity vs. Human LDH | Reference Compound | Reference IC50 (µM) |
| This compound | BmLDH | ~60 | ~5,000-fold | Gossypol | 0.67 |
| Compound | Cell Line | Assay | IC50 (µM) | Comparator Compound | Comparator IC50 (µM) |
| This compound | B. microti | Growth Inhibition | 85.65 | Atovaquone | Not directly compared |
| This compound | Vero (normal) | MTT | >4000 | Doxorubicin | Not directly compared |
Note: Further research is required to establish a broader profile of this compound's bioactivity in comparison to standard reference compounds in antioxidant, anti-inflammatory, and various cancer cell line-based assays.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Protocol:
-
Prepare a stock solution of this compound and reference compounds (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare serial dilutions of the test and reference compounds.
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
In a 96-well plate, add 100 µL of each compound dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well containing 100 µL of solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and reference compounds.
-
In a 96-well plate, add 20 µL of each compound dilution to respective wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a positive control (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 570 and 600 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
SRB (Sulforhodamine B) Cytotoxicity Assay
Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the cell mass.
Protocol:
-
Seed cells and treat with compounds as described in the MTT assay protocol.
-
After the treatment period, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plate for 5-10 minutes.
-
Measure the absorbance at 510 nm.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
COX-2 (Cyclooxygenase-2) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2, which is involved in the conversion of arachidonic acid to prostaglandins. Inhibition is often monitored fluorometrically.
Protocol:
-
Use a commercial COX-2 inhibitor screening kit or prepare the necessary reagents, including human recombinant COX-2, a fluorometric probe, and arachidonic acid.
-
Prepare serial dilutions of this compound and a known COX-2 inhibitor (e.g., Celecoxib).
-
In a 96-well plate, add the test compound, COX-2 enzyme, and the fluorometric probe.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Calculate the rate of the reaction and the percentage of inhibition for each compound concentration to determine the IC50 value.
5-LOX (5-Lipoxygenase) Inhibition Assay
Principle: This assay determines the ability of a compound to inhibit the activity of 5-LOX, an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes. The inhibition is typically measured by a decrease in the formation of the product.
Protocol:
-
Utilize a commercial 5-LOX inhibitor screening kit or prepare the necessary reagents, including 5-LOX enzyme, its substrate (e.g., arachidonic acid), and a detection reagent.
-
Prepare serial dilutions of this compound and a known 5-LOX inhibitor (e.g., Zileuton).
-
In a 96-well plate, incubate the 5-LOX enzyme with the test compounds.
-
Initiate the reaction by adding the substrate.
-
After a set incubation time, stop the reaction and measure the product formation, often via a colorimetric or fluorometric method.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Unraveling the Selectivity of 3,5-Dihydroxy-2-naphthoic Acid and Its Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of small molecules is paramount in the quest for potent and safe therapeutics. This guide provides an objective comparison of 3,5-Dihydroxy-2-naphthoic acid (DHNA) and its isomers, supported by experimental data, to illuminate their differential biological activities.
This document delves into the selective interactions of DHNA and its isomeric counterparts with two distinct biological targets: Babesia microti lactate (B86563) dehydrogenase (BmLDH) and the Aryl Hydrocarbon Receptor (AhR). The data presented herein, summarized from published research, highlights the critical role of substituent positioning on the naphthalene (B1677914) scaffold in determining target specificity and functional outcomes.
Selectivity Profile Against Babesia microti Lactate Dehydrogenase (BmLDH)
A study by Yu et al. (2020) identified this compound as a promising lead compound for designing drugs against babesiosis, a disease caused by the parasite Babesia microti. The study compared the inhibitory activity of DHNA with its structural analogs, 1,6-dibromo-2-hydroxynaphthalene-3-carboxylic acid (DBHCA) and 2,6-naphthalenedicarboxylic acid (NDCA), against the parasite's lactate dehydrogenase (BmLDH), a crucial enzyme for its survival.
Quantitative Comparison of BmLDH Inhibitors
The following table summarizes the key quantitative data from the study, highlighting the superior selectivity of DHNA.
| Compound | Target | IC50 (µM) | K D (M)[1][2] | Selectivity over human LDH[1] | Selectivity Index (SI) vs. Vero cells[3][2] |
| This compound (DHNA) | BmLDH | 30.19 ± 8.49 | 3.766 x 10⁻⁵ | ~5,000-fold | 22.1 |
| 1,6-dibromo-2-hydroxynaphthalene-3-carboxylic acid (DBHCA) | BmLDH | 53.89 ± 13.28 | 3.988 x 10⁻⁸ | ~109-fold | 2.6 |
| 2,6-naphthalenedicarboxylic acid (NDCA) | BmLDH | No inhibition | Not determined | Not applicable | Not determined |
Experimental Protocols
Enzyme Activity Inhibition Assay: The inhibitory effects of the compounds on recombinant BmLDH were determined by monitoring the enzyme's catalytic activity. The assay was performed in a 100 µl reaction system. Various concentrations of the test compounds (0, 10, 100, 250, and 500 μM) were added to the reaction mixture. The absorbance was measured at 450 nm at the initial time point and after 5 minutes to determine the rate of reaction. The half-maximal inhibitory concentration (IC50) values were then calculated from the dose-response curves.[2]
Surface Plasmon Resonance (SPR) Assay: The binding kinetics and affinity of the compounds to BmLDH were analyzed using SPR. This technique measures the change in the refractive index at the surface of a sensor chip as the analyte (compound) flows over the immobilized ligand (BmLDH). The association constant (ka), dissociation constant (kd), and equilibrium dissociation constant (KD) were determined from the sensorgrams. A lower KD value indicates a higher binding affinity.[1][2]
Cytotoxicity Assay and Selectivity Index (SI) Determination: The cytotoxicity of the compounds was evaluated against a mammalian cell line (Vero cells) to assess their potential for off-target effects. The viability of the cells was measured after 72 hours of treatment with different concentrations of the compounds. The half-maximal cytotoxic concentration (CC50) was then determined. The Selectivity Index (SI) was calculated as the ratio of CC50 for Vero cells to the IC50 for B. microti growth inhibition. A higher SI value indicates greater selectivity for the parasite over mammalian cells.[2]
Logical Flow of the BmLDH Inhibitor Study
Caption: Workflow for the identification and characterization of DHNA as a selective BmLDH inhibitor.
Selectivity Profile Towards the Aryl Hydrocarbon Receptor (AhR)
A separate study investigated the activity of dihydroxy-2-naphthoic acid isomers as modulators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular metabolism and immune responses. This research compared 3,5-DHNA with its isomers, 1,4-DHNA and 3,7-DHNA, for their ability to induce the expression of AhR target genes, such as Cyp1a1.
Quantitative Comparison of AhR Agonist Activity
The following table summarizes the relative potency of the isomers in inducing Cyp1a1 expression, a marker of AhR activation.
| Compound | Target | Relative Cyp1a1 Induction Activity[4] |
| 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) | AhR | Potent agonist |
| This compound (3,5-DHNA) | AhR | Minimal activity (15- to 40-fold lower than TCDD) |
| 3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA) | AhR | Minimal activity (15- to 40-fold lower than TCDD) |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | AhR | Potent agonist (positive control) |
Experimental Protocol
Cell Culture and Gene Expression Analysis: Young adult mouse colonic (YAMC) cells were treated with various concentrations of the test compounds. After a specific incubation period, total RNA was extracted from the cells. The expression levels of the Cyp1a1 gene were quantified using quantitative real-time polymerase chain reaction (qRT-PCR). The fold induction of Cyp1a1 mRNA was calculated relative to vehicle-treated control cells.[4]
Signaling Pathway of AhR Activation
Caption: Simplified signaling pathway of Aryl Hydrocarbon Receptor (AhR) activation by a ligand.
Conclusion
The presented data clearly demonstrates that the seemingly subtle differences in the positioning of hydroxyl groups on the 2-naphthoic acid scaffold lead to profound differences in biological selectivity. This compound emerges as a highly selective inhibitor of Babesia microti lactate dehydrogenase with minimal activity towards the Aryl Hydrocarbon Receptor. Conversely, its isomer, 1,4-dihydroxy-2-naphthoic acid, is a potent AhR agonist.
This comparative guide underscores the importance of rigorous structure-activity relationship studies in drug discovery. For researchers in this field, these findings provide valuable insights into the rational design of selective inhibitors and modulators for specific biological targets, ultimately contributing to the development of safer and more effective therapeutic agents.
References
- 1. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]
- 4. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of 3,5-Dihydroxy-2-naphthoic Acid Using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity validation of 3,5-Dihydroxy-2-naphthoic acid against other analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their needs.
Introduction
This compound is a chemical compound utilized in various research applications, including medicinal chemistry and material science.[1] Ensuring the purity of this compound is critical for the accuracy and reproducibility of experimental results. HPLC-UV is a widely adopted technique for purity determination due to its sensitivity, specificity, and robustness. This guide outlines a validated HPLC-UV method and compares its performance with other potential analytical methods.
Part 1: HPLC-UV Method for Purity Validation
The following protocol describes a reverse-phase HPLC-UV method for the determination of this compound purity.
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
2. Chemicals and Reagents:
-
This compound reference standard (purity ≥99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS-compatibility) (analytical grade)[2]
-
Methanol (HPLC grade)
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Phosphoric Acid).
-
Initial conditions: 80% Water (with 0.1% Phosphoric Acid), 20% Acetonitrile
-
Gradient: Linearly increase to 95% Acetonitrile over 15 minutes.
-
Hold: Hold at 95% Acetonitrile for 5 minutes.
-
Re-equilibration: Return to initial conditions and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (Note: An initial UV scan of this compound is recommended to determine the optimal wavelength for maximum absorbance).
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution (100 µg/mL): Accurately weigh 1 mg of the this compound sample to be tested and dissolve in 10 mL of methanol. Further dilute with the mobile phase to the working concentration.
5. Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[3]
Data Presentation
Table 1: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity and Range
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | ≥ 0.999 |
Table 3: Precision
| Parameter | % RSD |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
| Low | 98 - 102% |
| Medium | 98 - 102% |
| High | 98 - 102% |
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | ~0.3 |
| Limit of Quantification (LOQ) | ~1.0 |
(Note: The values in Tables 2-5 are typical expected results for a validated HPLC-UV method and should be determined experimentally.)
Visualization of Experimental Workflow
Caption: Workflow for purity validation of this compound by HPLC-UV.
Part 2: Comparison with Alternative Analytical Methods
While HPLC-UV is a powerful technique, other methods can also be employed for purity assessment, each with its own advantages and limitations.
Table 6: Comparison of Analytical Methods for Purity Determination
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase with UV detection. | High resolution, high sensitivity, quantitative, suitable for non-volatile and thermally labile compounds. | Requires reference standards for quantification, solvent consumption. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by detection based on mass-to-charge ratio. | High specificity and sensitivity, provides molecular weight and structural information, ideal for impurity identification. | Higher cost and complexity, potential for matrix effects. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-selective detection. | Excellent for volatile impurities, provides structural information. | Requires derivatization for non-volatile compounds like this compound, potential for thermal degradation. |
| Titration (Acid-Base) | Neutralization of the acidic carboxylic group with a standardized base. | Simple, inexpensive, provides an absolute measure of the acidic functional group content. | Non-specific (titrates all acidic protons), less sensitive, not suitable for detecting and quantifying neutral impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, can be used for quantitative analysis (qNMR) without a specific reference standard for each impurity. | Lower sensitivity compared to chromatographic methods, higher instrument cost, complex data interpretation. |
Visualization of Method Comparison Logic
Caption: Logical relationships in selecting an analytical method for purity assessment.
Conclusion
For routine quality control and purity validation of this compound, the proposed HPLC-UV method offers a reliable, sensitive, and accurate solution. It provides excellent separation of the main component from potential impurities, allowing for precise quantification. For impurity identification and structural elucidation, LC-MS is a superior, albeit more complex, alternative. Other methods like titration and NMR can serve as complementary techniques for specific assessments, such as total acidic content or definitive structural confirmation. The choice of method should be guided by the specific requirements of the analysis, available resources, and the desired level of information.
References
Comparative Analysis of 3,5-Dihydroxy-2-naphthoic Acid Analogs: A Guide to Structure-Activity Relationships
This guide provides a comprehensive comparison of 3,5-Dihydroxy-2-naphthoic acid (DHNA) and its analogs, focusing on their structure-activity relationships (SAR) as inhibitors of Babesia microti lactate (B86563) dehydrogenase (BmLDH) and as modulators of the aryl hydrocarbon receptor (AhR). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of naphthoic acid derivatives.
Executive Summary
This compound has emerged as a promising lead compound for the development of novel therapeutics, particularly as an antiparasitic agent.[1][2] This guide synthesizes experimental data to elucidate the key structural features governing the biological activity of DHNA and its analogs. The primary focus is on the inhibition of Babesia microti lactate dehydrogenase (BmLDH), a critical enzyme in the parasite's energy metabolism.[1][2] Additionally, the guide explores the activity of DHNA and related isomers as modulators of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in cellular metabolism and immune responses.
Data Presentation: Quantitative Comparison of Analog Performance
The following tables summarize the key quantitative data for DHNA and its analogs, allowing for a direct comparison of their biological activities.
Table 1: Inhibition of Babesia microti Lactate Dehydrogenase (BmLDH) and In Vitro Growth
| Compound | Structure | BmLDH IC50 (µM) | Selectivity over human LDH | BmLDH Binding Affinity (KD) (M) | B. microti Growth Inhibition IC50 (µM) | Selectivity Index (SI) vs. Vero cells |
| This compound (DHNA) | ~60[3] | ~5,000-fold[1][2][3] | 3.766 x 10⁻⁵[1][2] | 85.65[1][2] | 22.1[1][2] | |
| 1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid (DBHCA) | >500 | ~109-fold[1][2] | 3.988 x 10⁻⁸[1][2] | 84.83[1][2] | 2.6[1][2] | |
| 2,6-naphthalenedicarboxylic acid (NDCA) | >500 | - | - | - | - |
Table 2: Aryl Hydrocarbon Receptor (AhR) Activation by Dihydroxy-2-naphthoic Acid Isomers
| Compound | Structure | Cell Line | Target Gene | Activity |
| This compound (DHNA) | YAMC, Caco2 | CYP1A1 | Minimal induction | |
| YAMC | CYP1B1 | Similar induction to TCDD | ||
| 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) | YAMC, Caco2 | CYP1A1, CYP1B1 | Potent agonist, similar to TCDD | |
| 3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA) | YAMC, Caco2 | CYP1A1 | Minimal induction | |
| YAMC | CYP1B1 | Lower induction than TCDD |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Lactate Dehydrogenase (LDH) Enzyme Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of LDH.
-
Principle: The assay measures the change in absorbance at 450 nm resulting from the reduction of a tetrazolium salt, which is coupled to the oxidation of lactate to pyruvate (B1213749) by LDH.
-
Procedure:
-
A reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), lithium lactate, and the recombinant BmLDH enzyme.
-
The test compounds (DHNA, DBHCA, or NDCA) are added to the reaction mixture at various concentrations (e.g., 0, 10, 100, 250, and 500 µM).[2]
-
The reaction is initiated by the addition of a solution containing NAD+, phenazine (B1670421) methosulfate (PMS), and 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride (INT).
-
The absorbance is measured at 450 nm at the beginning of the reaction and after a 5-minute incubation at 37°C.[2]
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
In Vitro Growth Inhibition of Babesia microti
This assay assesses the ability of a compound to inhibit the proliferation of B. microti in red blood cells.
-
Principle: The parasitemia (percentage of infected red blood cells) is determined by microscopic examination of Giemsa-stained blood smears after a 72-hour incubation with the test compounds.
-
Procedure:
-
B. microti-infected red blood cells are cultured in a 96-well plate in a suitable medium (e.g., RPMI 1640 supplemented with serum).
-
The test compounds are added to the cultures at various concentrations.
-
The plates are incubated for 72 hours under a controlled atmosphere (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.
-
After incubation, thin blood smears are prepared, stained with Giemsa, and examined under a microscope to determine the percentage of infected red blood cells.
-
The IC50 value is calculated based on the reduction in parasitemia compared to untreated controls.
-
Cytotoxicity Assay (MTT Assay)
This assay evaluates the toxicity of the compounds to mammalian cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[4] Viable cells with active metabolism reduce MTT to a purple formazan (B1609692) product.[4]
-
Procedure:
-
Vero cells (or another suitable mammalian cell line) are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds for 72 hours.
-
After treatment, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL).
-
The plate is incubated for 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a wavelength between 550 and 600 nm.[4] The cell viability is expressed as a percentage of the untreated control.
-
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding affinity and kinetics of the interaction between the compounds and their protein target.[2][5]
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (the compound) binds to a ligand (the protein) immobilized on the chip.[5] This allows for real-time, label-free analysis of the binding event.[5]
-
Procedure:
-
Recombinant BmLDH is immobilized on a sensor chip.
-
A series of concentrations of the test compound are flowed over the sensor chip surface.
-
The association and dissociation of the compound are monitored in real-time by detecting changes in the SPR signal.
-
The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Scant Evidence on Selectivity of 3,5-Dihydroxy-2-naphthoic Acid in Cancer Cells Highlights Research Gap
A comprehensive review of available scientific literature reveals a significant lack of data on the selectivity index of 3,5-Dihydroxy-2-naphthoic acid (DHNA) in human cancer cell lines versus normal human cells. While one study has established its cytotoxic profile against a normal mammalian cell line and a protozoan parasite, its efficacy and selectivity in the context of cancer remain largely unexplored. This gap in knowledge presents an opportunity for further investigation into the potential of DHNA as a selective anti-cancer agent.
Currently, the primary data on the selectivity of DHNA comes from a study investigating its potential as an antibabesial drug. This research determined the half-maximal cytotoxic concentration (CC50) in a normal cell line and the half-maximal inhibitory concentration (IC50) against the parasite Babesia microti.
Cytotoxicity Profile of this compound
The available experimental data provides a preliminary insight into the selectivity of DHNA, albeit not in the context of cancer. The compound demonstrates significantly lower toxicity towards a normal mammalian cell line compared to its potent activity against the parasite Babesia microti.
| Compound | Cell Line/Organism | Cell Type | IC50 / CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Vero | Normal kidney epithelial cells (monkey) | 1900 ± 100 | 22.1 | [1] |
| This compound | Babesia microti | Protozoan parasite | 85.65 ± 7.23 | [1] |
Note: The Selectivity Index (SI) was calculated as the ratio of the CC50 for the normal cell line to the IC50 for the target organism.
Potential Mechanism of Action: Lactate (B86563) Dehydrogenase Inhibition
Research into the antiparasitic activity of this compound has identified the enzyme lactate dehydrogenase (LDH) as a potential target. One study demonstrated that DHNA exhibits a remarkable ~5,000-fold selectivity for the Babesia microti LDH over human LDH.[1] This pronounced selectivity for the parasitic enzyme could explain the observed high selectivity index. Whether this mechanism is relevant to cancer therapy, where altered metabolism and LDH upregulation are common, is yet to be determined.
Caption: DHNA's selective inhibition of parasitic LDH.
Experimental Protocols
The cytotoxicity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Cell Culture and Treatment:
-
Cell Line: Vero cells (immortalized kidney epithelial cells from an African green monkey) were used as the normal cell line.
-
Culture Conditions: Cells were maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which was then diluted to various concentrations in the culture medium for the experiments. The final DMSO concentration was kept non-toxic to the cells.
MTT Assay Protocol:
-
Cell Seeding: Vero cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The culture medium was replaced with fresh medium containing various concentrations of this compound (e.g., 250, 500, 1000, 2000, and 4000 µM). Control wells received medium with DMSO only. The cells were then incubated for 72 hours.
-
MTT Addition: After the incubation period, the treatment medium was removed, and a solution of MTT in phosphate-buffered saline (PBS) was added to each well. The plates were incubated for an additional few hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The MTT solution was removed, and a solubilizing agent (such as DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability was calculated relative to the control cells. The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was determined from the dose-response curve.
Caption: Determining the selectivity index of DHNA.
Conclusion and Future Directions
The significant selectivity of this compound against Babesia microti compared to a normal mammalian cell line is noteworthy. However, the absence of any data regarding its cytotoxic effects on cancer cell lines is a critical gap in the current understanding of this compound's therapeutic potential. Future research should prioritize screening DHNA against a panel of human cancer cell lines to determine its IC50 values. Should the compound demonstrate promising anti-cancer activity, subsequent studies should focus on elucidating its mechanism of action in cancer cells and evaluating its selectivity against a variety of normal human cell lines to establish a comprehensive selectivity profile. Such data will be instrumental in determining whether this compound warrants further development as a novel anti-cancer therapeutic.
References
Safety Operating Guide
Proper Disposal of 3,5-Dihydroxy-2-naphthoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 3,5-Dihydroxy-2-naphthoic acid, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound is a solid organic compound that presents several hazards. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes serious eye damage, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects. Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this chemical.
Required Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and solid particulates that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact with the solid chemical. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter | Necessary when handling the powder outside of a fume hood to prevent respiratory irritation.[1] |
Step-by-Step Disposal Procedures
The primary and mandated method for the disposal of this compound is to treat it as hazardous waste. It must be disposed of through an approved waste disposal plant in accordance with all national and local regulations. Do not mix with other waste and handle uncleaned containers as you would the product itself. For small quantities, a lab-scale pre-treatment can be performed to neutralize the acidic properties before collection by a licensed waste disposal service.
Laboratory-Scale Pre-Treatment Protocol (for small quantities)
This protocol is intended to neutralize the acidity of small amounts of this compound waste, rendering it safer for temporary storage before professional disposal. This procedure should be carried out in a chemical fume hood.
Materials:
-
Waste this compound
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH), 5% aqueous solution
-
Water
-
pH indicator strips
-
Two appropriately sized beakers
-
Stir bar and stir plate
Procedure:
-
Preparation: In a beaker, create a dilute slurry of the waste this compound with water.
-
Neutralization: While stirring, slowly add the 5% sodium bicarbonate or sodium hydroxide solution to the slurry. The carboxylic acid and phenolic hydroxyl groups will be neutralized by the base.[2][3][4]
-
Monitor pH: Periodically check the pH of the solution using pH indicator strips. Continue adding the basic solution until the pH is between 6 and 8.
-
Labeling and Storage: Once neutralized, transfer the solution to a clearly labeled hazardous waste container. The label should include "Neutralized this compound waste" and the date.
-
Final Disposal: Arrange for the collection of the neutralized waste by a licensed chemical waste disposal company.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
